

Analytical methods for N-(2-benzoyl-4-chlorophenyl)butanamide characterization

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Compound of Interest

Compound Name: *N*-(2-benzoyl-4-chlorophenyl)butanamide

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Analytical Characterization and Method Validation Protocol for **N-(2-benzoyl-4-chlorophenyl)butanamide**

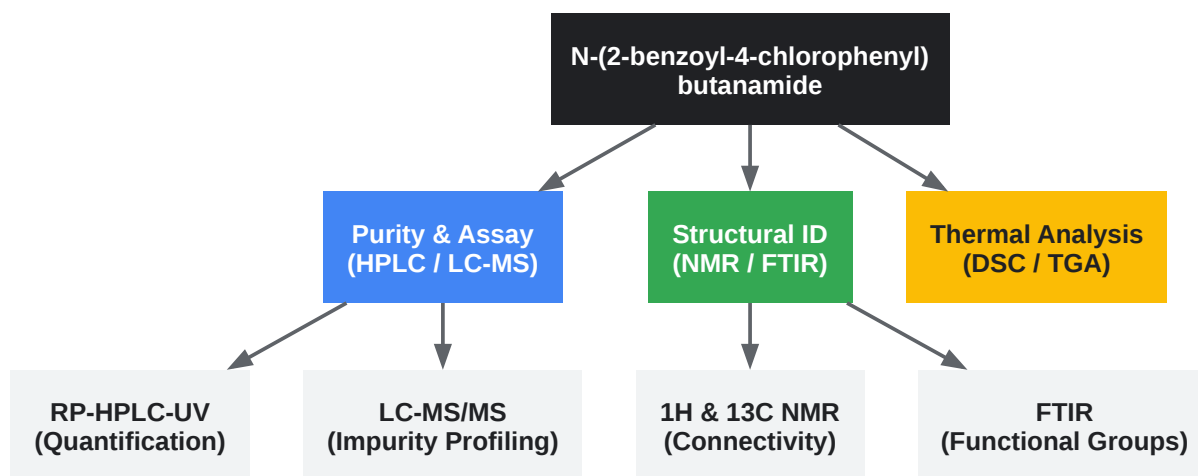
Executive Summary

N-(2-benzoyl-4-chlorophenyl)butanamide (CAS 195066-55-8)[1] is a critical synthetic intermediate in the development of benzodiazepine derivatives and related central nervous system (CNS) therapeutics[2]. The presence of both a highly conjugated diaryl ketone (benzophenone) and an aliphatic butyramide side chain presents unique analytical challenges. This application note details a comprehensive, self-validating analytical strategy for the structural elucidation, purity profiling, and quantitative assay of this compound, strictly aligned with the lifecycle and Quality-by-Design (QbD) principles of the [3].

Mechanistic Rationale & Analytical Strategy

To ensure absolute confidence in the material's quality, our analytical strategy relies on orthogonal techniques. We do not merely measure; we exploit the specific physicochemical properties of the molecule to force separation and identification.

- **Chromatographic Causality:** The highly hydrophobic benzophenone core necessitates a high-carbon-load C18 stationary phase for adequate dispersive interactions[4]. However, the amide nitrogen is prone to secondary interactions with residual silanols on the silica support, which causes peak tailing. Therefore, a fully end-capped C18 column is mandatory. We employ a slightly acidic ammonium acetate buffer (pH 6.0) to maintain the amide in a neutral state, preventing on-column hydrolysis while ensuring sharp peak symmetry[5].
- **Spectroscopic Causality:** The extended π -conjugation of the benzophenone moiety provides a strong $\pi \rightarrow \pi^*$ transition, making UV detection at 230 nm optimal for high-sensitivity quantification[4]. For structural confirmation, the aliphatic protons of the butyramide chain provide a distinct upfield NMR signature that is completely isolated from the downfield aromatic protons, allowing for unambiguous structural verification.



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Fig 1: Comprehensive orthogonal analytical characterization workflow for benzophenone derivatives.

Structural Elucidation Protocols

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Confirm the successful acylation of the 2-amino-5-chlorobenzophenone precursor.

Causality: The conversion of a primary amine to an amide shifts the N-H stretching frequency and introduces a second carbonyl stretch. Monitoring these distinct vibrational modes confirms the structural transformation.

Step-by-Step Protocol:

- Sample Preparation: Grind 2 mg of **N-(2-benzoyl-4-chlorophenyl)butanamide** with 198 mg of anhydrous KBr in an agate mortar. The use of KBr minimizes moisture interference in the critical 3000–3500 cm^{-1} region.
- Pellet Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum to form a transparent pellet.
- Data Acquisition: Scan from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} (64 co-added scans).
- Diagnostic Markers:
 - Amide N-H Stretch: $\sim 3250 \text{ cm}^{-1}$ (sharp, single peak, confirming secondary amide).
 - Amide C=O Stretch: $\sim 1680 \text{ cm}^{-1}$.
 - Diaryl Ketone C=O Stretch: $\sim 1645 \text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR)

Step-by-Step Protocol:

- Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS as an internal standard.
- Acquire ^1H NMR at 400 MHz and ^{13}C NMR at 100 MHz.
- Interpretation Logic: The butyramide chain will present as a triplet (~ 0.9 ppm, $-\text{CH}_3$), a multiplet (~ 1.7 ppm, $-\text{CH}_2-$), and a triplet (~ 2.3 ppm, $-\text{CH}_2-\text{CO}-$). The aromatic protons of the chloro-substituted and unsubstituted phenyl rings will appear as complex multiplets between

7.2 and 8.0 ppm. The amide proton (N-H) typically appears as a broad singlet around 8.5–9.0 ppm due to hydrogen bonding and quadrupolar relaxation of the nitrogen nucleus.

Quantitative Assay & Purity Profiling (RP-HPLC-UV)

To ensure the method is a self-validating system, the protocol includes an automated System Suitability Test (SST). If the SST parameters (e.g., resolution, tailing factor) fail, the chromatographic sequence is programmed to abort, preventing the generation of untrustworthy data.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18, 150 x 4.6 mm, 3.5 μ m (End-capped)	Maximizes theoretical plates; end-capping prevents amide peak tailing.
Mobile Phase A	10 mM Ammonium Acetate (pH 6.0)	Buffers the amide, preventing hydrolysis and maintaining neutral ionization[5].
Mobile Phase B	Acetonitrile (HPLC Grade)	Lower viscosity than methanol, reducing backpressure and improving mass transfer.
Flow Rate	1.0 mL/min	Optimal linear velocity for 4.6 mm ID columns.
Detection	UV at 230 nm	Captures the $\pi \rightarrow \pi^*$ transition of the benzophenone core[4].
Injection Vol.	10 μ L	Prevents column overloading while maintaining high signal-to-noise for impurities.

Gradient Program

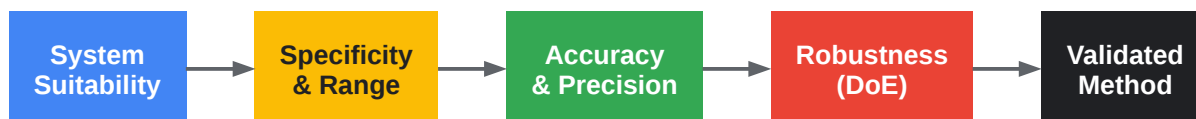
Time (min)	% Mobile Phase A	% Mobile Phase B	Elution Logic
0.0	70	30	Retains polar degradants and unreacted precursors.
2.0	70	30	Isocratic hold to stabilize the baseline.
12.0	20	80	Linear ramp to elute the highly hydrophobic target analyte.
15.0	20	80	High-organic wash to clear strongly bound impurities.
15.1	70	30	Return to initial conditions.
20.0	70	30	Column re-equilibration (5 column volumes).

Step-by-Step Execution

- **Standard Preparation:** Accurately weigh 25.0 mg of **N-(2-benzoyl-4-chlorophenyl)butanamide** reference standard. Dissolve in 25 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.
- **Working Solution:** Dilute the stock 1:10 with Diluent to achieve a working concentration of 100 µg/mL.
- **SST Solution:** Spike the working solution with 1 µg/mL of 2-amino-5-chlorobenzophenone (primary precursor).
- **System Validation Gate:** Inject the SST solution. The system must verify a resolution (Rs) ≥ 2.0 between the precursor and the target analyte, and a tailing factor (Tf) ≤ 1.5 for the target peak.

Method Validation Framework (ICH Q2(R2))

The developed HPLC method must be formally validated to demonstrate it is "fit for purpose" under the [3],[6]. The validation lifecycle is designed to rigorously stress the analytical procedure.



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Fig 2: Sequential ICH Q2(R2) method validation lifecycle and self-validating system architecture.

Validation Acceptance Criteria

All quantitative data generated during the validation phase must conform to the strict limits outlined below to ensure regulatory compliance and data integrity[3],[7].

Validation Parameter	ICH Q2(R2) Requirement	Acceptance Criteria	Experimental Design
Specificity	Unequivocal assessment of analyte	No interference at retention time	Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat).
Linearity	Proportional response	$R^2 \geq 0.999$, y-intercept $\leq 2.0\%$	5 concentration levels from LOQ to 120% of target concentration.
Accuracy	Closeness to true value	Recovery: 98.0% – 102.0%	Spike analyte into matrix at 80%, 100%, and 120% levels (triplicate).
Precision (Repeatability)	Intra-assay variance	$\%RSD \leq 1.0\%$	6 replicate injections of the 100% working standard.
Robustness	Reliability under variations	System Suitability passes	Deliberate variations in pH (± 0.2), Temp ($\pm 5^\circ C$), and Flow (± 0.1 mL/min).
Sensitivity (LOQ)	Lowest quantifiable limit	Signal-to-Noise (S/N) ≥ 10	Serial dilution of the standard until S/N reaches 10.

By strictly adhering to this protocol, laboratories can ensure the highly accurate, reproducible, and regulatory-compliant characterization of **N-(2-benzoyl-4-chlorophenyl)butanamide** for downstream pharmaceutical development. For ultra-trace impurity detection, this method can be seamlessly transferred to a UHPLC-MS/MS platform utilizing electrospray ionization (ESI+) [8].

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